molecular formula C10H15NO2 B12117411 1-Amino-3-(4-methylphenoxy)propan-2-ol CAS No. 55776-85-7

1-Amino-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B12117411
CAS No.: 55776-85-7
M. Wt: 181.23 g/mol
InChI Key: AWPYDAIDERIOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(4-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate. This results in decreased preload and blood pressure, making it useful in the treatment of hypertension .

Comparison with Similar Compounds

Comparison: 1-Amino-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications .

Biological Activity

1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound notable for its potential pharmacological applications, particularly in the treatment of cardiovascular diseases. This compound exhibits biological activity primarily through its interaction with beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • CAS Number : 55776-85-7

This compound functions as a β-adrenergic receptor antagonist . By blocking the effects of catecholamines such as adrenaline and noradrenaline, it leads to a decrease in heart rate and blood pressure. This mechanism makes it a candidate for treating conditions like hypertension and other cardiovascular disorders .

Cardiovascular Effects

Research has demonstrated that this compound can effectively modulate cardiovascular functions. In vitro studies have shown that it interacts with beta-receptors, influencing heart rate and vascular resistance. For instance, binding assays have indicated a significant affinity for β1 and β2 adrenergic receptors, suggesting potential therapeutic benefits in managing heart-related conditions.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds structurally related to this compound. For example, derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the compound may possess additional applications in combating bacterial infections .

Study on Cardiovascular Activity

A study published in the Journal of Medicinal Chemistry evaluated various analogs of beta-blockers, including those similar to this compound. The results indicated that these compounds exhibited significant hypotensive effects due to their adrenolytic properties, confirming their potential use in clinical settings for hypertension management .

Antimicrobial Research

In a separate investigation focused on synthetic 1,3-bis(aryloxy)propan-2-amines, researchers found that certain derivatives inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The minimal inhibitory concentrations (MIC) ranged from 5.99 to 28.58 μM against various strains, highlighting the compound's potential as an antibacterial agent .

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
CardiovascularDecreases heart rate and blood pressureβ-Adrenergic receptor antagonism
AntimicrobialInhibits growth of Gram-positive bacteriaBactericidal mechanism

Properties

CAS No.

55776-85-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3

InChI Key

AWPYDAIDERIOHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.